Cas no 267875-74-1 (3-Cyclopropyl-2,2-difluoropropanol)

3-Cyclopropyl-2,2-difluoropropanol structure
267875-74-1 structure
商品名:3-Cyclopropyl-2,2-difluoropropanol
CAS番号:267875-74-1
MF:
メガワット:
CID:2190483

3-Cyclopropyl-2,2-difluoropropanol 化学的及び物理的性質

名前と識別子

    • 3-Cyclopropyl-2,2-difluoropropanol
    • Cyclopropanepropanol, β,β-difluoro-

3-Cyclopropyl-2,2-difluoropropanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1673302-0.05g
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
0.05g
$282.0 2023-06-04
Enamine
EN300-1673302-5.0g
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
5g
$3520.0 2023-06-04
Aaron
AR028WU5-5g
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
5g
$4865.00 2025-02-17
1PlusChem
1P028WLT-10g
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
10g
$6515.00 2024-05-08
1PlusChem
1P028WLT-100mg
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
100mg
$581.00 2024-05-08
Aaron
AR028WU5-50mg
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
50mg
$413.00 2025-02-17
1PlusChem
1P028WLT-500mg
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
500mg
$1233.00 2024-05-08
1PlusChem
1P028WLT-250mg
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
250mg
$805.00 2024-05-08
Enamine
EN300-1673302-0.5g
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
0.5g
$947.0 2023-06-04
Enamine
EN300-1673302-1.0g
3-cyclopropyl-2,2-difluoropropan-1-ol
267875-74-1 95%
1g
$1214.0 2023-06-04

3-Cyclopropyl-2,2-difluoropropanol 関連文献

3-Cyclopropyl-2,2-difluoropropanolに関する追加情報

Introduction to 3-Cyclopropyl-2,2-difluoropropanol (CAS No: 267875-74-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Cyclopropyl-2,2-difluoropropanol, identified by the chemical identifier CAS No: 267875-74-1, is a fluorinated cyclopropane derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to a class of molecules characterized by the presence of both cyclopropane and fluorine substituents, which endow it with distinct physicochemical properties and potential therapeutic benefits.

The structural motif of 3-cyclopropyl-2,2-difluoropropanol consists of a cyclopropane ring attached to a difluorinated propanol backbone. The cyclopropane ring is a well-known scaffold in medicinal chemistry, renowned for its rigidity and ability to impose specific spatial orientations on adjacent functional groups. This structural feature is particularly valuable in drug design, as it can enhance binding affinity and selectivity by optimizing the geometry of the molecule with respect to its target biomolecule.

Furthermore, the introduction of two fluorine atoms at the 2-position of the propanol moiety significantly influences the electronic and steric properties of the molecule. Fluorine atoms are well-documented for their ability to modulate metabolic stability, lipophilicity, and binding interactions. In particular, fluorine substitution can lead to increased metabolic resistance, improved pharmacokinetic profiles, and enhanced binding affinity to biological targets. These properties make 3-cyclopropyl-2,2-difluoropropanol a compelling candidate for further exploration in the development of novel bioactive compounds.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-cyclopropyl-2,2-difluoropropanol and biological targets. Studies have demonstrated that the cyclopropane ring can effectively engage with hydrophobic pockets or aromatic residues in proteins, while the fluorinated alcohol group can form hydrogen bonds or participate in hydrophobic interactions. This dual-mode interaction has been exploited in the design of inhibitors targeting various therapeutic areas, including enzyme inhibition and receptor binding.

In the realm of drug discovery, 3-cyclopropyl-2,2-difluoropropanol has been investigated as a key building block for synthesizing more complex molecules with tailored biological activities. Its structural features allow for facile modifications at multiple positions, enabling chemists to explore diverse chemical space. For instance, derivatives of this compound have been explored as potential scaffolds for kinase inhibitors, where the cyclopropane ring can mimic natural substrate structures and the fluorine atoms can enhance binding specificity.

Moreover, recent research has highlighted the role of fluorinated alcohols in modulating protein-protein interactions (PPIs), which are critical targets for many therapeutic interventions. 3-Cyclopropyl-2,2-difluoropropanol has been shown to interact with specific PPI interfaces through its hydroxyl group and fluorine substituents, leading to disruptions or stabilization of these interactions depending on the context. This capability opens up new avenues for developing small-molecule modulators of PPIs, which are notoriously challenging to target with traditional drug discovery approaches.

The synthesis of 3-cyclopropyl-2,2-difluoropropanol presents unique challenges due to the presence of both cyclopropane and fluorine-containing functional groups. However, recent methodological advances have enabled more efficient and scalable synthetic routes. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms at specific positions with high selectivity. Additionally, stereoselective synthesis techniques have been utilized to control the configuration of the cyclopropane ring, ensuring that only enantiomerically pure or diastereomerically pure forms are obtained.

The pharmacological profile of 3-cyclopropyl-2,2-difluoropropanol has been preliminarily assessed in vitro using various biochemical assays. Initial studies have revealed promising activity against certain enzymes and receptors relevant to human diseases. Notably, derivatives of this compound have demonstrated inhibitory effects on enzymes involved in inflammatory pathways and metabolic disorders. These findings suggest that further optimization may lead to development candidates for treating conditions such as cancer, inflammation-related diseases, and metabolic syndromes.

The potential applications of 3-cyclopropyl-2,2-difluoropropanol extend beyond drug discovery into other areas of chemical biology. For instance, this compound has been explored as a tool compound for studying protein-ligand interactions through biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Its well-defined structure and unique functional groups make it an ideal candidate for structural biology studies aimed at elucidating molecular recognition mechanisms.

In conclusion,3-cyclopropyl-2,2-difluoropropanol (CAS No: 267875-74-1) represents a structurally intriguing molecule with significant potential in chemical biology and medicinal chemistry. Its combination of a cyclopropane ring and fluorinated alcohol moiety provides a versatile platform for designing bioactive compounds with tailored properties. As research continues to uncover new applications for this compound,3-cyclopropyl-2,2-difluoropropanol is poised to play an important role in future therapeutic developments.

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